molecular formula C21H15N3O3S B4701715 3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE

3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE

Cat. No.: B4701715
M. Wt: 389.4 g/mol
InChI Key: BHYWIAAESHGQRS-UHFFFAOYSA-N
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Description

3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Benzamide:

    Coupling Reactions: The final step involves coupling the naphthalene and thiazole moieties with the nitrated benzamide under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or palladium on carbon.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the development of organic semiconductors.

    Biological Studies: Investigated for its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and thiazole rings can interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-[4-(NAPHTHALEN-1-YL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-11-15(9-10-19(13)24(26)27)20(25)23-21-22-18(12-28-21)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWIAAESHGQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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